N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide
Description
N-(3-(Furan-2-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative characterized by a furan-substituted hydroxypropyl chain and a thiophene-based acetamide moiety. Its molecular formula is C₁₄H₁₅NO₃S (molecular weight: 309.4 g/mol).
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c15-11(12-4-1-7-17-12)5-6-14-13(16)9-10-3-2-8-18-10/h1-4,7-8,11,15H,5-6,9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOUCMVMNIAGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)CC2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the thiophene ring: This is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling of the furan and thiophene rings: This step involves the formation of the acetamide linkage, typically through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dihydro derivatives.
Scientific Research Applications
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound can be used in studies to understand the interactions of furan and thiophene derivatives with biological systems.
Medicine: Due to its unique structure, it may exhibit pharmacological properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The target compound shares a common acetamide backbone with analogs but differs in substituents. Its hydroxypropyl-furan linker is distinct from the cyanothiophene (in ) or benzothiazole (in ) groups in other derivatives.
- Synthesis typically involves amide bond formation via activated carboxylic acids (e.g., acetyl chlorides) reacting with amines, as seen in .
Physicochemical and Pharmacological Properties
Table 2: Property Comparison
Key Observations :
- The target compound’s hydroxyl group enhances hydrophilicity compared to non-polar analogs like .
- Cytotoxicity in simpler acetamides (e.g., ) suggests possible bioactivity for the target compound, though empirical data are lacking.
Biological Activity
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide is a novel compound that exhibits potential biological activities due to its unique structural features. This article will explore its synthesis, biological properties, and potential applications in various fields.
Compound Structure and Synthesis
This compound features a furan ring, a thiophene ring, and an acetamide functional group. The molecular formula is , which indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The synthesis of this compound typically involves several steps, including:
- Formation of the Acetamide : The initial step involves the reaction of furan and thiophene derivatives with acetic acid derivatives to form the acetamide structure.
- Functional Group Modifications : Subsequent reactions may include hydroxylation and other modifications to enhance biological activity and solubility.
Antioxidant Activity
Research indicates that compounds similar to this compound may exhibit significant antioxidant properties. An ABTS assay has been employed to evaluate antioxidant activity, revealing moderate effectiveness in scavenging free radicals .
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various microbial strains, including Gram-positive and Gram-negative bacteria. Notably, it has shown significant activity against yeasts such as Candida glabrata and Candida krusei, indicating potential applications in treating fungal infections .
The biological mechanisms underlying the activities of this compound are not fully elucidated; however, it is hypothesized that the compound interacts with molecular targets such as enzymes and receptors. The furan and thiophene rings likely facilitate binding to active sites through hydrogen bonding and electrostatic interactions.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds can be beneficial:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| 2-(4-Fluorophenyl)-N-[3-hydroxy-3-thiophen-2-y)propyl]acetamide | Contains a fluorophenyl group instead of furan | Different electronic properties due to fluorine substitution |
| 2-(4-Fluorophenyl)-N-[3-hydroxy-3-furan-2-y)propyl]acetamide | Similar structure but with a furan ring | Variation in reactivity and potential biological activity |
| 1-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Contains a cyanothiophene group | Enhanced antimicrobial properties due to additional electron-withdrawing groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
